molecular formula C12H10FNO2 B3491415 N-(4-fluoro-2-methylphenyl)furan-2-carboxamide

N-(4-fluoro-2-methylphenyl)furan-2-carboxamide

Cat. No.: B3491415
M. Wt: 219.21 g/mol
InChI Key: SLTUQIKVKKZMSS-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, with a 4-fluoro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-fluoro-2-methylphenyl)furan-2-carboxamide typically begins with 4-fluoro-2-methylaniline and furan-2-carboxylic acid.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluoro-2-methylphenyl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

  • The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products, as well as oxidized or reduced forms.

Scientific Research Applications

Chemistry:

  • N-(4-fluoro-2-methylphenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine:

Industry:

  • In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-chlorophenyl)furan-2-carboxamide
  • N-(4-methylphenyl)furan-2-carboxamide

Comparison:

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTUQIKVKKZMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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